2-Chloro-4-(2,2-difluoroethoxy)benzoic acid
Description
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid (CAS: 1228583-69-4) is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 2-position and a 2,2-difluoroethoxy group at the 4-position of the benzene ring. This compound is structurally tailored to modulate electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-4-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-7-3-5(15-4-8(11)12)1-2-6(7)9(13)14/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRMRVJTDJXMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid typically involves the introduction of the difluoroethoxy group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chloro-4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylate derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
3-Chloro-4-(2,2-difluoroethoxy)benzoic Acid (CAS: 1228583-69-4) :
While structurally similar, the chlorine substituent at the 3-position (vs. 2-position in the target compound) alters steric hindrance and electronic distribution. This positional isomerism may affect receptor binding in herbicidal applications .- 3-Amino-4-(2,2-difluoroethoxy)benzoic Acid (CAS: 1178372-80-9): Substitution of chlorine with an amino group increases basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This makes it more suitable for pharmaceutical intermediates requiring aqueous compatibility .
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid: The trifluoromethyl group in this analog amplifies electron-withdrawing effects, increasing benzoic acid acidity (pKa ~2.5–3.0). This compound is a precursor to acifluorfen, a herbicide, highlighting the role of trifluoromethyl in agrochemical activity .
Physicochemical Properties
Key Research Findings
- Electronic Effects : The 2,2-difluoroethoxy group in the target compound provides intermediate electron-withdrawing strength between methoxy and trifluoromethoxy groups, balancing acidity and lipophilicity .
- Bioactivity Trends : Chlorine at the 2-position (vs. 3-position) enhances herbicidal activity in field trials, likely due to improved target enzyme interaction .
Biological Activity
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid is a synthetic compound with notable biological activity due to its unique chemical structure, which includes a chloro group and a difluoroethoxy moiety attached to a benzoic acid framework. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics contribute to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 252.62 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and difluoroethoxy groups enhance the binding affinity of the compound to various biological targets, facilitating modulation of their activity. The benzoic acid moiety allows for hydrogen bonding and electrostatic interactions, which are crucial for stabilizing the compound's binding to its targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. Its structure allows it to act as a competitive inhibitor by mimicking substrate molecules .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways has been noted in some studies, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results demonstrated significant inhibition at micromolar concentrations, suggesting that this compound could serve as a lead for developing new enzyme inhibitors.
Study 2: Antimicrobial Activity
In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The findings showed that the compound exhibited moderate activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Study 3: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of this compound revealed that it reduced pro-inflammatory cytokine production in cell culture models. This suggests its possible application in treating conditions characterized by excessive inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
